molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

5.5 g (0.0344 mol) liq. Bromine was added to a solution of 7.83 g (0.0658 mol) KBr dissolved in 100 ml water. Reaction mixture was heated to 60-65° C. and 5 g (0.0376 mol) of 5-ethyl-2-vinyl-pyridine was added into it in 10 min. Reaction mixture was stirred for 30 min. and quenched with excess of water. Product was extracted with dichloromethane, which was separated, dried, concentrated and purified to get 7.43 g (86%) of the titled product.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
BrBr.[K+].[Br-:4].[CH2:5]([C:7]1[CH:8]=[CH:9][C:10]([CH:13]=[CH2:14])=[N:11][CH:12]=1)[CH3:6].[OH2:15]>>[Br:4][CH2:14][CH:13]([C:10]1[CH:9]=[CH:8][C:7]([CH2:5][CH3:6])=[CH:12][N:11]=1)[OH:15] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
7.83 g
Type
reactant
Smiles
[K+].[Br-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
quenched with excess of water
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with dichloromethane, which
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(O)C1=NC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.43 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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